N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Substitution Reactions: Introduction of the 3,5-dichlorophenyl and 4-methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by inhibiting enzyme activity, modulating receptor function, or intercalating into DNA, thereby disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with similar structural features.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Uniqueness
N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C23H16Cl2N2O2 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-29-18-8-6-14(7-9-18)22-13-20(19-4-2-3-5-21(19)27-22)23(28)26-17-11-15(24)10-16(25)12-17/h2-13H,1H3,(H,26,28) |
InChI Key |
IZBMXOAQCSAWPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.